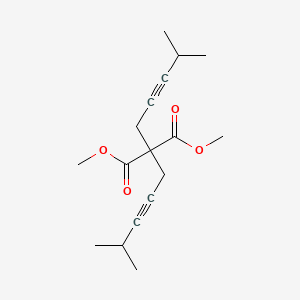
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate
Uniqueness
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Properties
CAS No. |
489448-35-3 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3 |
InChI Key |
AMKGVKBEOBKNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















